

# Diethyl phenylphosphonate CAS number 1754-49-0

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## Compound of Interest

Compound Name: *Diethyl phenylphosphonate*

Cat. No.: *B156314*

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An In-depth Technical Guide to **Diethyl Phenylphosphonate** (CAS 1754-49-0)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Diethyl phenylphosphonate** (CAS No. 1754-49-0) is an organophosphorus compound with the chemical formula  $C_{10}H_{15}O_3P$ .<sup>[1][2]</sup> It is a colorless to almost colorless clear liquid at room temperature.<sup>[2][3]</sup> This document provides a comprehensive technical overview of **diethyl phenylphosphonate**, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, safety information, and key applications. While primarily utilized in organic synthesis and as a flame retardant, this guide aims to provide a thorough resource for professionals across various scientific disciplines.<sup>[2][4]</sup>

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **diethyl phenylphosphonate** is presented in Table 1. This data is crucial for its handling, application, and characterization.

Table 1: Chemical and Physical Properties of **Diethyl Phenylphosphonate**

Property	Value	Reference(s)
CAS Number	1754-49-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> O <sub>3</sub> P	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	214.20 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Colorless to Almost colorless clear liquid	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	110-112 °C at 1 mm Hg	<a href="#">[2]</a> <a href="#">[7]</a>
Density	1.12 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[7]</a>
Refractive Index	1.4940	<a href="#">[2]</a> <a href="#">[7]</a>
Flash Point	267 °C	<a href="#">[2]</a> <a href="#">[8]</a>
Water Solubility	<0.2 g/L at 25 °C	<a href="#">[2]</a> <a href="#">[8]</a>
LogP	2.578	<a href="#">[1]</a> <a href="#">[9]</a>
SMILES	CCOP(=O) (C1=CC=CC=C1)OCC	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3	<a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Data

The structural confirmation of **diethyl phenylphosphonate** is typically achieved through various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Diethyl Phenylphosphonate**

Technique	Key Data	Reference(s)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	$\delta$ 7.74-7.82 (m, 2H), 7.48-7.55 (m, 1H), 7.39-7.46 (m, 2H), 3.99-4.17 (m, 4H), 1.28 (td, $J$ = 7.0, 2.3 Hz, 6H)	[10]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	$\delta$ 132.3 (d, $J$ = 3.2 Hz), 131.7 (d, $J$ = 9.9 Hz), 128.4 (d, $J$ = 14.9 Hz), 128.3 (d, $J$ = 187.9 Hz), 62.0 (d, $J$ = 5.2 Hz), 16.3 (d, $J$ = 6.5 Hz)	[10]
<sup>31</sup> P NMR (162 MHz, CDCl <sub>3</sub> )	$\delta$ 18.8	[10]
HRMS (ESI)	m/z 237.0649 ([M+Na] <sup>+</sup> , C <sub>10</sub> H <sub>15</sub> O <sub>3</sub> PNa <sup>+</sup> calcd. 237.0651)	[10]
IR Spectrum	Available	[6][11]

## Synthesis Protocols

Several synthetic routes for **diethyl phenylphosphonate** have been reported. Below are detailed experimental protocols for some common methods.

### Michaelis-Arbuzov Reaction

This is a classic method for the formation of phosphonates.

Experimental Protocol:

- A dried 25 mL flask is charged with triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[5]
- The mixture is stirred for 12 hours at room temperature.[5]
- The crude product is then purified by column chromatography over silica gel (300–400 mesh) using dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) as the eluent to yield analytically pure **diethyl**

phenylphosphonate.[5]

## Copper-Catalyzed Cross-Coupling

This method involves the coupling of a phenylboronic acid with a H-phosphonate diester.

Experimental Protocol:

- A reaction vessel is charged with phenylboronic acid (0.25 mmol), diethyl H-phosphonate (0.5 mmol), 1,10-phenanthroline (0.05 mmol), and copper(I) oxide ( $\text{Cu}_2\text{O}$ ) (0.025 mmol) in 2 mL of acetonitrile ( $\text{CH}_3\text{CN}$ ).[10]
- The reaction mixture is stirred under an atmosphere of air for 24 hours.[10]
- Upon completion, the product is isolated and purified using standard techniques.

## Nickel-Catalyzed Cross-Coupling of an Aryl Tosylate

This protocol describes a nickel-catalyzed approach.

Experimental Protocol:

- Under a nitrogen atmosphere, a 10 mL Schlenk tube is charged with the aryl tosylate (0.2 mmol), bis(1,5-cyclooctadiene)nickel(0) (3 mol%), a specified ligand (e.g., 2-(di-tert-butylphosphanyl)-4-methoxy-N,N-dimethylaniline, 3 mol%), N,N-diisopropylethylamine (0.6 mmol), and 2 mL of toluene.[5]
- Diisopropyl phosphite (0.15 mmol) is added to the mixture.[5]
- The reaction is heated at 110 °C for 10 hours.[5]
- An additional 0.15 mmol of diisopropyl phosphite is added, and the mixture is stirred at 110 °C for another 14 hours.[5]
- After cooling, the volatile components are removed, and the residue is purified by short silica column chromatography to afford the desired organophosphorus compound.[5]

## Applications

**Diethyl phenylphosphonate** serves as a versatile intermediate and building block in several areas of chemistry.

- **Organic Synthesis:** It is utilized as an organophosphine ligand in various organic reactions.  
[\[2\]](#)[\[7\]](#)
- **Flame Retardants:** Organophosphorus compounds, including phosphonates, are widely investigated and used as halogen-free flame retardants.[\[4\]](#)[\[12\]](#)[\[13\]](#) They can act in both the gas phase and the condensed phase to inhibit combustion and promote the formation of a protective char layer.[\[14\]](#)[\[15\]](#)
- **Precursor for Heterocyclic Compounds:** It can be used as a precursor for the synthesis of various heterocyclic compounds and as a catalyst in the synthesis of complex organic molecules.[\[8\]](#)[\[16\]](#)
- **Material Science:** It finds applications in the synthesis of organic photoelectric materials, fluorescent probes, and biomarkers.[\[8\]](#)[\[16\]](#)

## Safety Information

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard	H302	Harmful if swallowed.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[17]</a>
Hazard	H315	Causes skin irritation.	<a href="#">[17]</a>
Hazard	H319	Causes serious eye irritation.	<a href="#">[17]</a>
Precautionary	P264	Wash skin thoroughly after handling.	<a href="#">[2]</a>
Precautionary	P270	Do not eat, drink or smoke when using this product.	<a href="#">[2]</a>
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.	<a href="#">[18]</a>
Precautionary	P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	<a href="#">[2]</a> <a href="#">[18]</a>
Precautionary	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	<a href="#">[18]</a>
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes.	
Precautionary	P501	Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[18]</a>
Precautionary		Dispose of contents/container to	<a href="#">[2]</a>

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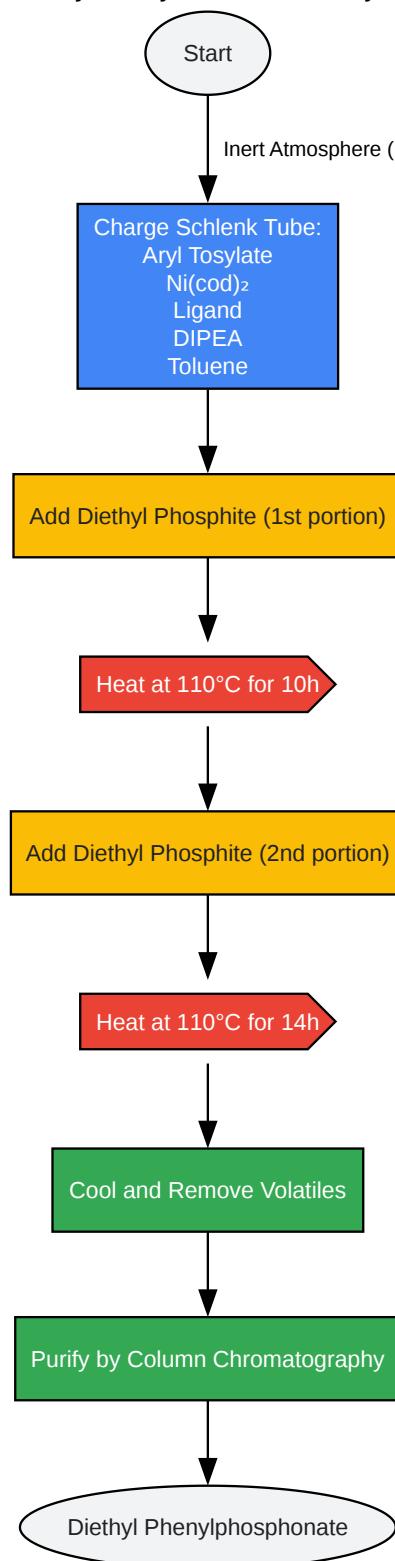
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Toxicology: The intraperitoneal LD50 in mice is reported as 790 mg/kg.[2][7] The chemical, physical, and toxicological properties have not been thoroughly investigated.[17]

## Visualized Workflow

As no biological signaling pathways involving **diethyl phenylphosphonate** have been identified in the literature, the following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling synthesis, a key experimental protocol.

## Workflow for Ni-Catalyzed Synthesis of Diethyl Phenylphosphonate

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Caption: Ni-Catalyzed Synthesis Workflow.

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